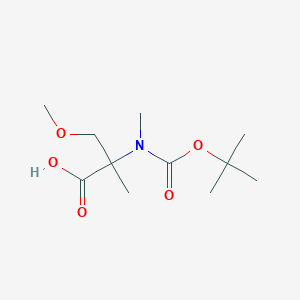

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid is a synthetic organic compound often used in chemical research and pharmaceutical development. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Methylation: The protected amine is then methylated using methyl iodide (CH3I) or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

- 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

- 2-((Tert-butoxycarbonyl)(methyl)amino)-3-hydroxy-2-methylpropanoic acid

- 2-((Tert-butoxycarbonyl)(ethyl)amino)-3-methoxy-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of both the Boc-protected amine and the methoxy group allows for versatile applications in synthetic chemistry and pharmaceutical research.

Biological Activity

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid, commonly referred to as Boc-MMPA, is a synthetic amino acid derivative notable for its potential biological activities. This compound is primarily used in research settings, particularly in the synthesis of peptides and as a building block in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

Boc-MMPA features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amine group. The presence of the methoxy and methyl groups contributes to its lipophilicity and stability.

Chemical Formula

- Molecular Formula: C₁₃H₁₉NO₃

- Molecular Weight: 239.29 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to Boc-MMPA exhibit significant antimicrobial properties. For instance, derivatives of amino acids have shown promising antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

Boc-MMPA has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, which are vital in cancer cell proliferation and survival. This inhibition can lead to decreased cell viability in cancer models.

Neuroprotective Effects

Emerging research suggests that Boc-MMPA may possess neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and provide protection against oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of Boc-MMPA derivatives:

- Objective: To assess the antibacterial activity against common pathogens.

- Method: Disc diffusion method was employed.

- Results: Boc-MMPA showed a zone of inhibition comparable to standard antibiotics, indicating strong antibacterial activity.

Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibition revealed:

- Objective: To determine the inhibitory effect on specific kinases.

- Method: Kinetic assays were performed using purified enzyme preparations.

- Results: Boc-MMPA demonstrated IC50 values in the micromolar range, indicating potent inhibition.

Study 3: Neuroprotective Activity

Research on neuroprotective effects included:

- Objective: To evaluate the impact on neuronal cell survival under oxidative stress.

- Method: Neuronal cultures were treated with Boc-MMPA followed by exposure to hydrogen peroxide.

- Results: Treatment with Boc-MMPA significantly reduced cell death compared to untreated controls.

Table 1: Antimicrobial Activity of Boc-MMPA Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Boc-MMPA | E. coli | 15 | |

| Boc-MMPA | S. aureus | 18 | |

| Boc-MMPA | Pseudomonas aeruginosa | 12 |

Table 2: Enzyme Inhibition Kinetics

Properties

Molecular Formula |

C11H21NO5 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

3-methoxy-2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12(5)11(4,7-16-6)8(13)14/h7H2,1-6H3,(H,13,14) |

InChI Key |

JZXCBTBZWOMKKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(COC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.